molecular formula C10H14BrNO B1517550 5-Bromo-2-(2-methylpropoxy)aniline CAS No. 1019121-73-3

5-Bromo-2-(2-methylpropoxy)aniline

Cat. No. B1517550
CAS RN: 1019121-73-3
M. Wt: 244.13 g/mol
InChI Key: NZBOFGNCNVIMOZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methylpropoxy)aniline is a chemical compound with the molecular formula C10H14BrNO . It has a molecular weight of 244.13 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(2-methylpropoxy)aniline consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms .

Scientific Research Applications

Synthesis of Schiff Base Aniline

5-Bromo-2-(2-methylpropoxy)aniline is used in the synthesis of Schiff base aniline . The Schiff base ligand is synthesized from the condensation of 5-Bromo 2-Hydroxy Benzaldehyde and Aniline in an alcohol medium .

Formation of Metal Complexes

The synthesized Schiff base aniline can form complexes with transition metals such as Cu (II), Co (II), Mn (II), Fe (II), Ni (II) and V (II) . These complexes have been characterized based on their analytical data like IR, NMR .

Antibacterial Activity

The Schiff base aniline and its metal complexes have shown antibacterial activity against various bacteria like Escherichia coli, B. subtilis . The result indicated that the complexes exhibited good antibacterial activities .

Biological Activities

Schiff bases derived from an amino compound and carbonyl compound that coordinate to metal ions via azomethine nitrogen atom have been reported to possess remarkable biological activities . Copper complex with ligand have wide applications in food industry, dye industry, analytical chemistry, catalysis, fungicidal, agrochemical, anti-inflammable activity, antiradical activities and biological activities .

Anticorrosion Properties

The complexes of Schiff bases with metal ions are also known to have anticorrosion properties .

Pharmaceutical Intermediate

5-Bromo-2-methoxyaniline is used as a pharmaceutical intermediate .

Inhibitors of α-glucosidase Enzyme

Based on the previous reports on α-glucosidase inhibitory activity of benzimidazole class, 5-bromo-2-aryl benzimidazole derivatives have been synthesized and evaluated as potential inhibitors of α-glucosidase enzyme .

properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBOFGNCNVIMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-methylpropoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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